Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride

Description

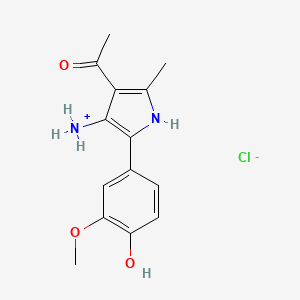

This compound (CAS 91481-26-4) is a hydrochloride salt of a substituted pyrrole derivative. Its structure features:

- A pyrrole ring substituted with an amino group (C4), a methyl group (C2), and a 4-hydroxy-3-methoxyphenyl moiety (C5).

- An acetyl group (ethanone) at position C1.

- A hydrochloride counterion, enhancing its aqueous solubility compared to the free base .

Key physicochemical properties include:

Properties

CAS No. |

91481-26-4 |

|---|---|

Molecular Formula |

C14H17ClN2O3 |

Molecular Weight |

296.75 g/mol |

IUPAC Name |

[4-acetyl-2-(4-hydroxy-3-methoxyphenyl)-5-methyl-1H-pyrrol-3-yl]azanium;chloride |

InChI |

InChI=1S/C14H16N2O3.ClH/c1-7-12(8(2)17)13(15)14(16-7)9-4-5-10(18)11(6-9)19-3;/h4-6,16,18H,15H2,1-3H3;1H |

InChI Key |

FMLGNOWNHGNDLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC(=C(C=C2)O)OC)[NH3+])C(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the pyrrole ring. The reaction conditions usually require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives are often explored for their potential therapeutic effects. This specific compound has been studied for its anti-inflammatory and antioxidant properties, which are critical in developing treatments for various diseases.

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound help in neutralizing free radicals, which are known to contribute to cellular damage and aging. Studies have shown that compounds with similar structures can protect cells from oxidative stress, suggesting potential applications in aging and degenerative diseases.

Pharmacology

The pharmacological profile of Ethanone derivatives indicates their potential as therapeutic agents. The compound's structure suggests interactions with various biological targets.

Drug Development

Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride has been investigated for its role in drug formulations aimed at enhancing bioavailability and efficacy of existing drugs. Its unique molecular structure may allow for the development of novel drug delivery systems.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Agricultural Applications

In addition to its medicinal uses, Ethanone derivatives are being explored in agricultural science as eco-friendly pesticides.

Biopesticides

Research has indicated that compounds similar to Ethanone can serve as biopesticides due to their ability to disrupt pest life cycles without harming beneficial insects. This aligns with the growing demand for sustainable agricultural practices.

Plant Growth Regulation

Some studies suggest that such compounds can also act as plant growth regulators, enhancing crop yield and resilience against environmental stressors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Antioxidant activity | Showed improved cell viability under oxidative stress conditions. |

| Study C | Neuroprotective properties | Indicated potential protective effects on neuronal cells in culture models. |

| Study D | Agricultural use | Identified effective pest control properties with minimal ecological impact. |

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(4-Amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (CAS not specified, )

- Structural difference : Replaces the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl .

- Impact :

1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9, )

- Structural difference : Substitutes the 4-hydroxy-3-methoxyphenyl with a phenyl group and introduces an ethyl group at N1.

- Impact :

Core Heterocycle Modifications

3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one ()

- Structural difference : Replaces the pyrrole with a pyrrolone (lactam) and introduces isopropyl and methylbenzoyl groups.

- Impact :

1-(4-Methoxyphenyl)-3-methyl-4-phenyl-1H-pyrrol-2(5H)-one ()

- Structural difference : Incorporates a methoxyphenyl at C1 and a phenyl at C4, with a lactam structure.

- Impact :

- Crystallinity : Aromatic stacking of phenyl groups may improve solid-state stability.

- Electronic effects : Methoxy group donates electrons, altering reactivity .

Biological Activity

Ethanone, 1-(4-amino-5-(4-hydroxy-3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-, monohydrochloride is a pyrrole derivative with potential biological activity. Pyrrole compounds have garnered attention in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antihyperglycemic activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with an amino group and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 288.75 g/mol.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

-

Anticancer Activity :

- Research indicates that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of breast and melanoma cancer cells .

- A study demonstrated that the incorporation of a methoxy group enhances the anticancer properties of pyrrole derivatives, suggesting that ethanone's structure may provide similar benefits .

-

Antidiabetic Effects :

- Pyrrole-based compounds have been evaluated for their antihyperglycemic properties. Some studies suggest that specific substitutions on the pyrrole ring can enhance glucose-lowering effects, potentially through the inhibition of enzymes involved in glucose metabolism .

- The presence of an amino group in ethanone may also contribute to its bioactivity by modulating insulin signaling pathways .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antidiabetic | Modulation of glucose metabolism | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Anticancer Activity

In a recent study published in Pharmaceuticals, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells. The results indicated that compounds with similar structural features to ethanone showed IC50 values in the micromolar range, highlighting their potential as therapeutic agents .

Case Study: Antidiabetic Effects

Another investigation focused on the antihyperglycemic properties of pyrrole derivatives. The study found that certain modifications to the pyrrole structure significantly enhanced glucose-lowering effects in diabetic models, suggesting that ethanone could be explored for its potential in diabetes management .

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of structurally related pyrrole-ethanone derivatives typically involves multi-component reactions or condensation of substituted amines with ketones. For example, a four-component one-pot reaction using substituted amines and ketones under reflux conditions (e.g., ethanol or acetonitrile as solvents) has been reported to yield similar pyrrole derivatives with 67–85% efficiency . Key optimization parameters include:

- Catalyst use : Lewis acids (e.g., ZnCl₂) or acidic conditions (acetic acid) to facilitate cyclization.

- Temperature : Reactions are often conducted at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Answer:

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for the 4-hydroxy-3-methoxyphenyl group), pyrrole NH (δ ~10–12 ppm, broad), and the methyl group on the pyrrole ring (δ ~2.3 ppm) .

- ¹³C NMR : Carbonyl signals (C=O) appear at δ 190–200 ppm; aromatic carbons range from δ 110–150 ppm .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), NH₂/NH (~3300 cm⁻¹), and O–H (phenolic, ~3200 cm⁻¹) .

Q. What are the critical physicochemical properties (solubility, stability) of this compound under laboratory conditions?

Answer:

- Solubility : Hydrochloride salts of similar compounds are typically soluble in polar solvents (e.g., water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform) .

- Stability : Sensitive to prolonged exposure to light or moisture. Store at 2–8°C under inert atmosphere (argon or nitrogen) .

Q. What safety protocols are recommended for handling this compound?

Answer:

- Toxicity : Analogous pyrrole derivatives exhibit moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents). Mutagenicity data for similar compounds suggest caution in handling .

- PPE : Use gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Answer:

- DFT Studies : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps (~4.5–5.0 eV for similar compounds), and Fukui indices for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or receptors). For example, the methoxyphenyl group may engage in π-π stacking with aromatic residues .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

Q. How can in vitro assays evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

- Kinase Inhibition : Use ADP-Glo™ kinase assay with IC₅₀ determination.

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.